molecular formula C15H19N7O B11004634 N-(1,5-dimethyl-1H-pyrazol-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B11004634
M. Wt: 313.36 g/mol
InChI Key: XWFJNXNVQWKJHM-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-1H-pyrazol-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound featuring a pyrazole ring system Pyrazoles are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and have significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves the formation of the pyrazole ring followed by functionalization. One common method is the cyclocondensation of hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to reflux.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-1H-pyrazol-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenating agents or nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols .

Scientific Research Applications

N-(1,5-dimethyl-1H-pyrazol-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, antifungal, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways involved in cell proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dimethyl-1H-pyrazol-5-yl)methylamine
  • (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-(3-bromophenyl)prop-2-en-1-one
  • (E)-2-((1-®-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)phenol

Uniqueness

N-(1,5-dimethyl-1H-pyrazol-3-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole rings, which can influence its reactivity and biological activity. This compound’s structure allows for diverse chemical modifications, making it a versatile scaffold for drug development and material science .

Properties

Molecular Formula

C15H19N7O

Molecular Weight

313.36 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H19N7O/c1-8-6-13(20-21(8)4)16-15(23)12-7-11(17-18-12)14-9(2)19-22(5)10(14)3/h6-7H,1-5H3,(H,17,18)(H,16,20,23)

InChI Key

XWFJNXNVQWKJHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=CC(=NN2)C3=C(N(N=C3C)C)C

Origin of Product

United States

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